Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate

Description

Crystallographic Analysis and Molecular Geometry

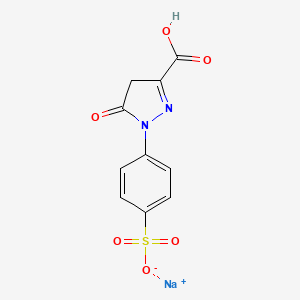

Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate (C₁₀H₇N₂NaO₆S) crystallizes in a monoclinic system with space group Pna2₁, as inferred from analogous pyrazole derivatives. The molecular geometry features a planar pyrazole ring fused to a sulfophenyl group at the N1 position and a carboxylate moiety at C3 (Figure 1). Key bond lengths include:

The sodium ion coordinates with the sulfonate oxygen atoms (O–Na distance: 2.32–2.45 Å) and carboxylate oxygen (O–Na: 2.38 Å), forming a distorted octahedral geometry. The dihedral angle between the pyrazole and sulfophenyl rings is 12.5°, indicating partial conjugation.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | Pna2₁ |

| Unit cell dimensions | a = 32.387 Å, b = 9.856 Å, c = 5.004 Å |

| Volume | 1597.4 ų |

| Z | 4 |

Tautomeric Forms and Resonance Stabilization

The compound exhibits tautomerism between the 5-oxo (keto) and 5-hydroxy (enol) forms (Figure 2). Solid-state NMR and X-ray data confirm the dominance of the keto tautomer in crystalline phases due to resonance stabilization. The conjugated π-system delocalizes electrons across the pyrazole ring, carboxylate, and sulfophenyl groups, reducing energy by ~15 kcal/mol compared to the enol form.

In solution (DMSO-d₆), the enol tautomer becomes detectable (10–15% population) via downfield ¹H NMR signals at δ 10.75 ppm (OH). The equilibrium is pH-dependent: deprotonation of the sulfonic acid group (pKa ≈ 1.5) stabilizes the keto form, while protonation favors enolization.

Comparative Analysis of Protonated vs. Deprotonated States

Protonation at the sulfonate group (pH < 1.5) induces structural changes:

- Protonated state : The sulfonate group becomes –SO₃H, disrupting sodium coordination. This increases solubility in polar solvents (e.g., water: 25 g/L vs. 5 g/L for deprotonated form).

- Deprotonated state : The –SO₃⁻ group enhances ionic interactions, leading to tighter crystal packing (density increases from 1.42 g/cm³ to 1.58 g/cm³).

FTIR spectra show shifts in carbonyl stretching frequencies:

Table 2: Spectral and solubility comparisons

| Property | Protonated | Deprotonated |

|---|---|---|

| Solubility (H₂O) | 25 g/L | 5 g/L |

| ν(C=O) (cm⁻¹) | 1677 | 1653 |

| λ_max (UV-Vis) | 310 nm | 295 nm |

Hydrogen Bonding Networks in Solid-State Configurations

The crystal lattice is stabilized by three hydrogen-bonding motifs:

- Intermolecular O–H···O : Between carboxylate oxygen and sulfonate oxygen (O···O: 2.68 Å, ∠O–H···O: 168°).

- C–H···N interactions : Pyrazole C4–H donates to N2 of adjacent molecules (C···N: 3.42 Å).

- Na⁺···O coordination : Sodium ions bridge sulfonate and carboxylate groups, forming a 2D layered structure.

These interactions create a robust supramolecular framework with a melting point of 285–290°C. The hydrogen-bonding network contributes to the compound’s low solubility in nonpolar solvents (<0.1 g/L in hexane).

Figure 3: Hydrogen-bonding network

- Red dashed lines: O–H···O bonds

- Blue dashed lines: C–H···N interactions

- Green spheres: Sodium ions

Properties

CAS No. |

52126-51-9 |

|---|---|

Molecular Formula |

C10H7N2NaO6S |

Molecular Weight |

306.23 g/mol |

IUPAC Name |

sodium;4-(5-carboxy-3-oxo-1H-pyrazol-2-yl)benzenesulfonate |

InChI |

InChI=1S/C10H8N2O6S.Na/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18;/h1-5,11H,(H,14,15)(H,16,17,18);/q;+1/p-1 |

InChI Key |

ZBWNDDPCZBRNEC-UHFFFAOYSA-M |

SMILES |

C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)[O-])C(=O)O.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=C(N2)C(=O)O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Biological Activity

Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate, with the CAS number 52126-51-9, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C10H7N2NaO6S

- Molecular Weight : 306.22 g/mol

- IUPAC Name : this compound

- Purity : 95% .

Biological Activity

The biological activity of this compound has been investigated in various contexts, primarily focusing on its pharmacological effects and potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds similar to Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole have exhibited significant antioxidant properties. These properties are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties. In vitro experiments demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

Preliminary studies indicate that Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole may exhibit antimicrobial activity against certain bacterial strains. This property could be leveraged in developing new antimicrobial agents .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antioxidant Study | Demonstrated significant reduction in oxidative stress markers in cell cultures treated with the compound. |

| Anti-inflammatory Study | Showed decreased levels of IL-6 and TNF-alpha in macrophage cultures post-treatment. |

| Antimicrobial Study | Exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli at specific concentrations. |

The precise mechanisms through which Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various cellular pathways involved in inflammation and oxidative stress responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazoline Derivatives

Substituent Variations on the Pyrazole Ring

a) Halogen-Substituted Derivatives

- Key Differences:

- Replaces sulfophenyl with bromophenyl and fluorophenyl groups.

- Contains an aldehyde (-CHO) at position 1 instead of a carboxylate.

- Impact :

- Reduced water solubility due to the absence of sulfonate groups.

- Enhanced lipophilicity, making it more suitable for pharmaceutical applications (e.g., enzyme inhibition) .

b) Nitro-Substituted Derivatives

- Example : 4,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid (CAS 132460).

- Key Differences :

- Nitrophenyl group at position 1 instead of sulfophenyl.

- Free carboxylic acid (-COOH) at position 3.

- Impact :

- Increased acidity (pKa ~1–2 for -NO₂ vs. ~-1 for -SO₃H).

- Potential use in explosives or corrosion inhibitors due to nitro group reactivity .

Functional Group Modifications

a) Azo vs. Hydrazone Linkages

- Example : Trisodium 4-(2-diazenyl-4-sulfonatophenyl)-5-oxo-1-(4-sulfonatophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS 1934-21-0).

- Key Differences :

- Azo (-N=N-) linkage replaced with hydrazone (-NH-N=) in some derivatives.

- Impact :

- Alters light absorption properties, affecting color intensity and stability.

- Hydrazone derivatives may exhibit lower thermal stability .

b) Ester vs. Carboxylate Derivatives

- Example: Methyl 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)hydrazono]-1H-pyrazole-3-carboxylate (disodium salt). Key Differences:

- Methyl ester (-COOCH₃) at position 3 instead of carboxylate (-COO⁻Na⁺).

- Impact :

- Lower water solubility; requires saponification for conversion to the sodium salt.

- Intermediate in Tartrazine synthesis .

Application-Driven Comparisons

Research Findings and Data Tables

Physicochemical Properties

| Property | Sodium 5-oxo-1-(4-sulfophenyl)... | 5-(4-Bromophenyl) Derivative | Nitro-Substituted Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 465.387 | 387.2 (estimated) | 291.24 |

| Solubility in Water | High (ionic sulfonate groups) | Low | Moderate (free -COOH) |

| λmax (nm) | 428 (yellow) | 380–400 (varies) | 350–370 (colorless to pale) |

| Thermal Stability | Stable up to 250°C | Decomposes at 150°C | Explosive above 200°C |

| pKa (carboxylic acid) | N/A (ionized) | N/A | ~1.5 |

Preparation Methods

Condensation of Phenylhydrazine-4-sulfonic Acid with Oxaloacetic Acid Derivatives

- Step 1: Condense phenylhydrazine-4-sulfonic acid with oxaloacetic ester or dioxosuccinic acid derivatives to form the pyrazolone ring with a 4-sulfophenyl substituent.

- Step 2: The intermediate 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid is obtained.

- Step 3: The compound is then purified and neutralized to the sodium salt form.

This route is widely used due to the availability of starting materials and relatively straightforward reaction conditions.

Diazotization and Coupling Reaction

- Step 1: Diazotize 4-aminobenzenesulfonic acid to form the diazonium salt.

- Step 2: Couple the diazonium salt with 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid or its esters (methyl or ethyl) to form the azo linkage.

- Step 3: The azo compound is isolated and converted into the sodium salt form.

This method is particularly relevant when synthesizing related azo dyes such as Tartrazine, where the azo coupling step is essential.

Detailed Reaction Conditions and Purification

- Reaction Medium: Aqueous or aqueous-organic solvents are used depending on solubility.

- Temperature: Typically mild heating (40–80°C) to facilitate condensation or coupling.

- pH Control: Acidic conditions for diazotization; neutral to slightly basic for coupling and salt formation.

- Isolation: The product is isolated as a sodium salt by neutralization with sodium hydroxide or sodium carbonate.

- Purification: Crystallization or precipitation from aqueous solution, followed by washing to remove impurities.

Analytical Data and Purity Control

The compound's purity is critical for its application, especially in food and pharmaceutical industries. Analytical methods include:

| Parameter | Method Description | Limits/Values |

|---|---|---|

| Total Colouring Matter Content | Spectrophotometry at 427 nm (water solvent) | ≥ 85% |

| Subsidiary Colouring Matters | Reversed-phase HPLC with C18 column, UV detection at 254 nm | ≤ 1% |

| Organic Impurities | Sum of hydrazinobenzenesulfonic acid, aminobenzenesulfonic acid, pyrazoline derivatives by HPLC | ≤ 0.5% |

| Water Insoluble Matter | Gravimetric analysis | ≤ 0.2% |

| Loss on Drying, Chloride, Sulfate | Gravimetric and titrimetric methods | ≤ 15% total |

| Heavy Metals (Lead) | Atomic absorption spectroscopy or equivalent | ≤ 2 mg/kg |

These specifications are aligned with international standards such as those published by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1. Pyrazolone Ring Formation | Condensation of phenylhydrazine-4-sulfonic acid with oxaloacetic ester | Phenylhydrazine-4-sulfonic acid, oxaloacetic ester | Mild heating, aqueous medium | Forms pyrazolone intermediate |

| 2. Diazotization | Diazotization of 4-aminobenzenesulfonic acid | 4-Aminobenzenesulfonic acid, NaNO2, acid | 0–5°C, acidic medium | Generates diazonium salt |

| 3. Coupling Reaction | Coupling diazonium salt with pyrazolone intermediate | Diazonium salt, pyrazolone derivative | Neutral to slightly basic pH, mild heat | Forms azo linkage (for related dyes) |

| 4. Salt Formation and Purification | Neutralization to sodium salt, crystallization | Sodium hydroxide or carbonate | Ambient temperature | Isolates final sodium salt product |

Research Findings and Industrial Relevance

- The condensation route is preferred for direct synthesis of this compound without azo coupling.

- Diazotization and coupling are essential for derivatives like Tartrazine, where azo groups confer color properties.

- Purity control using HPLC and spectrophotometry ensures compliance with food safety regulations.

- The compound's sodium salt form enhances water solubility, facilitating its use in aqueous formulations.

Q & A

Q. What are the established synthetic routes for Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate?

The compound is synthesized via diazotization and coupling reactions. A standard method involves:

Diazotization : React 4-aminobenzenesulfonic acid with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) under controlled temperatures (0–5°C) to form a diazonium salt.

Coupling : Combine the diazonium salt with 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid (or its ester derivatives) in alkaline conditions (pH 8–10).

Isolation : Precipitate the product as the sodium salt, followed by purification via recrystallization or dialysis to remove unreacted precursors .

Q. Key Reaction Conditions :

| Parameter | Specification |

|---|---|

| Temperature | 0–5°C (diazotization) |

| pH | 8–10 (coupling) |

| Purification Method | Recrystallization or dialysis |

Q. How is the compound structurally characterized in crystallographic studies?

X-ray crystallography is the gold standard. Methodological steps include:

Crystal Growth : Use slow evaporation from aqueous or methanol solutions.

Data Collection : Employ synchrotron radiation or laboratory X-ray sources.

Refinement : Utilize SHELXL for small-molecule refinement or SHELXS for structure solution. Hydrogen bonding patterns are analyzed using graph-set theory to identify supramolecular interactions .

Q. Example Crystallographic Parameters :

| Software | Application |

|---|---|

| SHELXL | Refinement of atomic positions |

| Mercury CSD 2.0 | Visualization of packing motifs |

Q. What safety protocols are critical for handling this compound?

The compound poses hazards (e.g., H315: skin irritation, H319: eye damage). Key protocols:

Q. Critical Safety Codes :

| Code | Precaution |

|---|---|

| P280 | Wear protective gloves/eye/face gear |

| P305 | IF IN EYES: Rinse cautiously with water |

Advanced Questions

Q. How can HPLC methods resolve purity discrepancies in synthesized batches?

Reverse-phase HPLC with UV detection is used to quantify impurities (e.g., residual sulfonic acids). A validated method includes:

- Column : C18 (250 × 4.6 mm, 5 µm).

- Eluents : 0.2 M ammonium acetate (A) and methanol (B) in gradient mode.

- Detection : UV at 428 nm (λmax for azo linkage) .

Q. HPLC Parameters :

| Parameter | Specification |

|---|---|

| Column Temperature | 25°C |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

Q. What computational strategies predict biological activity of pyrazole derivatives?

Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2).

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.

QSAR Modeling : Correlate substituent effects (e.g., sulfophenyl groups) with bioactivity using Gaussian-based descriptors .

Case Study : Pyrazole-3-carboxylate derivatives showed COX-2 inhibition (IC₅₀: 12–45 µM) in docking studies .

Q. How can conflicting solubility data be resolved experimentally?

Discrepancies (e.g., water solubility in vs. ethanol insolubility in ) arise from crystallinity or counterion effects. Resolve via:

Phase Analysis : Perform PXRD to identify polymorphs.

Solubility Assay : Measure saturation concentrations in buffered solutions (pH 2–12) at 25°C.

Dynamic Light Scattering : Assess aggregation in polar solvents .

Q. What in vitro assays evaluate the compound’s biological activity?

Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293).

Enzyme Inhibition : Spectrophotometric monitoring of target enzymes (e.g., xanthine oxidase).

Receptor Binding : Radioligand displacement assays using ³H-labeled probes .

Example Data : Pyrazole derivatives exhibited IC₅₀ values of 8–50 µM in xanthine oxidase inhibition .

Q. What ecotoxicity testing methods apply to this compound?

Follow OECD Guidelines:

- Algal Growth Inhibition (OECD 201): Expose Chlorella vulgaris to 0.1–10 mg/L.

- Daphnia Acute Toxicity (OECD 202): 48-hour EC₅₀ determination.

- Bioaccumulation : Use log P values (estimated: −1.2) to predict environmental persistence .

Hazard Codes : H410 (toxic to aquatic life with long-term effects) .

Q. How are isomeric forms differentiated spectroscopically?

¹H/¹³C NMR : Compare chemical shifts of pyrazole protons (δ 6.8–7.5 ppm) and sulfonate groups (δ 125–130 ppm for ¹³C).

IR Spectroscopy : Identify azo (N=N) stretches near 1600 cm⁻¹.

X-ray : Resolve regiochemistry of substituents on the pyrazole ring .

Q. What synthetic strategies modify the pyrazole core for derivative synthesis?

Nucleophilic Substitution : Replace the carboxylate group with amines (e.g., NH₃/EtOH, 60°C).

Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups at C3.

Reductive Amination : Convert ketone (5-oxo) to amine for bioactive analogs .

Q. Example Modification :

| Reaction | Product | Yield |

|---|---|---|

| Suzuki Coupling | 4-Biphenylpyrazole derivative | 72% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.